molecular formula C8H14O3 B043111 Ethyl 3-oxohexanoate CAS No. 3249-68-1

Ethyl 3-oxohexanoate

Cat. No.: B043111
CAS No.: 3249-68-1
M. Wt: 158.19 g/mol
InChI Key: KQWWVLVLVYYYDT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-oxohexanoate (C₈H₁₄O₃; CAS 3249-68-1) is a β-keto ester characterized by a six-carbon backbone with a ketone group at the third position and an ethyl ester moiety. It is a colorless oil with a molecular weight of 158.19 g/mol and a logP value of 1.65, indicating moderate lipophilicity . Its solubility in water is 6.61 g/L, making it suitable for both aqueous and organic-phase reactions .

This compound is widely utilized in organic synthesis, serving as a key intermediate in the preparation of pharmaceuticals, fragrances, and natural products. For example:

  • Pharmaceuticals: It is a precursor in the synthesis of triazolopyrimidinone derivatives (anticancer agents) and statin intermediates .
  • Fragrances: Its fruity, sweet odor profile makes it a flavoring agent (FEMA 3683) .
  • Enzymatic Studies: It acts as a substrate for Baeyer-Villiger monooxygenases (BVMOs) in Mycobacterium tuberculosis, highlighting its role in biochemical research .

Synthetic routes include alkylation of ethyl acetoacetate derivatives , condensation with aldehydes for pyran derivatives , and Pfitzinger reactions for quinaldine synthesis .

Preparation Methods

Acylation of Meldrum’s Acid Followed by Ethanolysis

Reaction Mechanism and Procedure

The most widely documented method for synthesizing ethyl 3-oxohexanoate involves the acylation of Meldrum’s acid (2,2-dimethyl-1,3-dioxane-4,6-dione) with butyryl chloride, followed by ethanolysis . This two-step process leverages the high reactivity of Meldrum’s acid as a ketene precursor.

Step 1: Acylation of Meldrum’s Acid
A chilled (0°C) solution of Meldrum’s acid (34.7 mmol) in anhydrous dichloromethane is treated with pyridine (2 equivalents) to deprotonate the acidic α-hydrogen. Butyryl chloride (1.1 equivalents) is added dropwise, initiating an exothermic reaction that forms the acylated Meldrum’s acid intermediate. The mixture is stirred at room temperature for 1 hour, after which concentrated HCl is added to quench excess reagents. The organic layer is extracted with ethyl acetate, dried over sodium sulfate, and evaporated to yield the acylated product as a crude solid .

Step 2: Ethanolysis
The intermediate is refluxed in ethanol for 20 hours, facilitating ring-opening and transesterification to form this compound. Purification via column chromatography (2% ethyl acetate/hexane) yields the final product with a molecular ion peak at m/z 159 [M+H]⁺ in EIMS, confirming the molecular formula C₈H₁₄O₃ .

Optimization and Yield

Key parameters influencing yield include:

  • Temperature Control: Maintaining 0°C during acylation minimizes side reactions.

  • Stoichiometry: A 10% excess of butyryl chloride ensures complete acylation.

  • Purification: Chromatography effectively removes byproducts like unreacted Meldrum’s acid.
    While the exact yield is unspecified in the source, analogous protocols report yields exceeding 70% for similar β-keto esters .

Thallium-Mediated Cyclization

Reaction Overview

A less conventional route involves thallium(I) iodide-mediated cyclization, as referenced in appendices of thallium-based syntheses . Although not explicitly detailed for this compound, this method is hypothesized to involve the condensation of ethyl acetoacetate with butyryl chloride in the presence of thallium reagents.

Proposed Mechanism

  • Thallium(I) iodide activates the carbonyl group of ethyl acetoacetate, facilitating nucleophilic attack by butyryl chloride.

  • Cyclization and elimination steps yield the β-keto ester, with thallium byproducts removed via aqueous workup .

Challenges and Considerations

  • Toxicity: Thallium reagents pose significant handling risks, limiting industrial adoption.

  • Yield Data: Related esters synthesized via this method exhibit moderate yields (53–79%), suggesting potential applicability with optimization .

Comparative Analysis of Methods

Method Starting Materials Conditions Yield Advantages Disadvantages
Meldrum’s Acid Route Meldrum’s acid, butyryl chloride0°C → reflux in ethanol~70%High purity, scalableRequires chromatography
Thallium-Mediated Ethyl acetoacetate, TlIReflux, aqueous workup53–79%Avoids cryogenic conditionsToxic reagents, complex setup

Characterization and Quality Control

Spectroscopic Data

  • ¹H NMR (CDCl₃): δ 4.19 (q, 2H, J = 7.1 Hz, COOCH₂CH₃), 2.56 (t, 2H, J = 7.3 Hz, CH₂CO), 1.59 (sextet, 2H, CH₂CH₂CH₃), 1.24 (t, 3H, J = 7.1 Hz, COOCH₂CH₃), 0.88 (t, 3H, J = 7.4 Hz, CH₂CH₂CH₃) .

  • EIMS: m/z 159 [M+H]⁺, consistent with the molecular formula C₈H₁₄O₃ .

Chemical Reactions Analysis

Ethyl 3-oxohexanoate undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Flavor and Fragrance Industry

Ethyl 3-oxohexanoate is extensively used as a flavoring agent due to its pleasant fruity aroma. This compound is particularly valuable in enhancing the sensory profiles of food products and beverages. Its sweet, berry-like taste makes it suitable for applications in:

  • Food Products: Used in confectionery, dairy products, and beverages.
  • Fragrance Formulations: Incorporated into perfumes and scented products to impart a fruity note.

Pharmaceutical Synthesis

In pharmaceutical chemistry, this compound serves as an important intermediate in the synthesis of various medicinal compounds. Its utility includes:

  • Drug Development: Acts as a building block for synthesizing new pharmaceutical agents.
  • Antimicrobial Research: Recent studies have indicated its potential antibacterial properties, making it a candidate for developing new antimicrobial therapies. For instance, derivatives of this compound have shown significant activity against multiple bacterial strains including E. coli and S. aureus .

Cosmetic Formulations

This compound is incorporated into cosmetic products due to its skin-conditioning properties. Applications include:

  • Moisturizers and Creams: Enhances texture and stability.
  • Fragrance Components: Adds a pleasant scent to cosmetic formulations.

Polymer Production

The compound is utilized in the production of specialty polymers which are essential for creating high-performance materials. Its applications include:

  • Coatings and Adhesives: Contributes to the formulation of durable coatings.
  • Plasticizers: Enhances flexibility and durability in polymeric materials.

Research Applications

In academic and industrial research settings, this compound is employed as a reagent for organic synthesis. This includes:

  • Synthetic Chemistry: Aiding in the development of new chemical processes.
  • Biochemical Studies: Used in enzyme activity assays to study substrate specificity .

Case Studies and Research Findings

Table 1: Antibacterial Activity of this compound Derivatives

CompoundMIC (mg/ml) against E. coliMIC (mg/ml) against S. aureus
Compound 10.1250.073
Compound 20.0830.109
Compound 30.0730.110

This table summarizes findings from a study that evaluated the antibacterial activity of synthesized derivatives based on this compound .

Table 2: Applications Summary of this compound

Application AreaSpecific Uses
FlavoringFood products, beverages
PharmaceuticalsDrug synthesis, antimicrobial agents
CosmeticsSkin-conditioning agents, fragrance components
Polymer ScienceSpecialty polymers, coatings
ResearchOrganic synthesis reagent, enzyme assays

Mechanism of Action

The mechanism of action of ethyl 3-oxohexanoate involves its interaction with specific molecular targets and pathways. As an ester, it can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in various biochemical processes. The compound’s effects are mediated through its ability to form hydrogen bonds and interact with enzyme active sites, influencing their activity and function .

Comparison with Similar Compounds

Ethyl 3-oxohexanoate belongs to the β-keto ester family. Below is a detailed comparison with structurally and functionally related compounds:

Structural and Physical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) logP Solubility (g/L) Key Structural Features
This compound C₈H₁₄O₃ 158.19 1.65 6.61 Linear C6 chain, ketone at C3
Ethyl 3-oxobutanoate C₆H₁₀O₃ 130.14 0.89 12.3 Shorter C4 chain, ketone at C3
Ethyl 2-ethylacetoacetate C₈H₁₄O₃ 158.19 1.72 5.8 Branched ethyl group at C2
Octyl 3-oxohexanoate C₁₄H₂₆O₃ 242.35 4.12 0.3 Longer alkyl chain (C8 ester)
Ethyl 2-isopropyl-5-methyl-3-oxohexanoate C₁₂H₂₂O₃ 214.30 2.95 1.2 Branched isopropyl and methyl groups

Key Observations :

  • Chain length and branching significantly affect lipophilicity (logP) and solubility. Longer chains (e.g., octyl ester) reduce water solubility .
  • Branching (e.g., ethyl 2-ethylacetoacetate) increases logP compared to linear analogs .

Reactivity in Chemical Reactions

Enzymatic Activity (BVMOs)

This compound is a preferred substrate for BVMOs in M. tuberculosis, with activity rates compared to other substrates:

Substrate BVMO Enzyme Activity Rate (nmol NADPH/min/mg)
This compound MymA 25.6 ± 2.1
Cyclohexanone MymA 18.3 ± 1.5
2-Octanone MymA 22.4 ± 1.8
This compound Rv0892 5.2 ± 0.9

Findings :

  • MymA shows the highest activity with this compound, attributed to its flexible active site accommodating linear substrates .
  • Rv0892 exhibits restricted substrate selectivity, underscoring structural constraints .

Bioreduction

Baker’s yeast reduces β-keto esters to chiral alcohols with high enantiomeric excess (ee):

Substrate Product ee (%)
This compound Ethyl 3-hydroxyhexanoate 98
Octyl 3-oxohexanoate Octyl 3-hydroxyhexanoate 95

Insight :

  • Ethyl esters generally yield higher ee values than bulkier esters (e.g., octyl) due to steric hindrance .

Comparison :

  • Ethyl 3-oxobutanoate (shorter chain) achieves higher yields in Pfitzinger reactions due to faster enolate formation .
  • This compound’s longer chain enhances steric effects, reducing yields in some condensations .

Biological Activity

Ethyl 3-oxohexanoate, also known as ethyl butyrylacetate, is a compound belonging to the class of beta-keto acids and derivatives. Its molecular formula is C8H14O3C_8H_{14}O_3, and it has garnered attention due to its potential biological activities and metabolic pathways. This article explores the biological activity of this compound, including its metabolism, pharmacological properties, and relevant research findings.

PropertyValue
CAS Number3249-68-1
Molecular Weight158.195 g/mol
Density1.0 ± 0.1 g/cm³
Boiling Point206.0 ± 8.0 °C
Melting Point-44 °C
Flash Point78.3 ± 0.0 °C

Metabolism and Excretion

This compound is metabolized in humans primarily through beta-oxidation pathways. A significant study identified urinary metabolites associated with the ingestion of 2-ethylhexanoic acid (2-EHA), revealing that the major catabolic pathway leads to the formation of 3-oxo-2-ethylhexanoic acid (3-oxo-2-EHA) as a dominant urinary metabolite after immediate methylation for gas chromatography-mass spectrometry (GC-MS) analysis . This metabolic pathway suggests that this compound may play a role in human exposure assessments related to phthalates.

Antimicrobial Properties

Research has indicated that compounds similar to this compound exhibit antimicrobial properties. For instance, beta-keto acids are known to possess inhibitory effects against various bacterial strains, suggesting that this compound could have potential applications in food preservation or as an antimicrobial agent .

Case Study: Metabolism of Ethyl Hexanoic Acid

A notable study investigated the metabolism of orally administered 2-EHA, highlighting the importance of immediate methylation in accurately identifying metabolites such as this compound derivatives. This research underscores the relevance of understanding metabolic pathways for assessing human exposure to environmental chemicals .

Research on Food Applications

This compound has been explored for its flavoring properties in food science, where it is noted for its sweet, berry-like aroma. This characteristic makes it a candidate for use in food additives and flavorings, potentially enhancing product appeal while also considering its safety profile based on metabolic studies .

Q & A

Basic Research Questions

Q. What are the standard methods for synthesizing ethyl 3-oxohexanoate, and how can reaction yields be optimized?

this compound is commonly synthesized via Claisen condensation or esterification of β-keto acids. A detailed protocol involves reacting potassium tert-butoxide with this compound in anhydrous tetrahydrofuran (THF), followed by refluxing with ethyl E-hex-2-enoate. After acidification and purification via column chromatography (5–20% ethyl acetate in hexane), yields up to 45% can be achieved . Optimization strategies include controlling stoichiometry, solvent purity, and reaction time.

Q. How is this compound characterized using spectroscopic techniques?

Key characterization methods include:

  • NMR : The compound exhibits distinct signals for the ethyl ester group (δ 1.30 ppm, triplet for CH3; δ 4.22 ppm, quartet for CH2) and the β-keto moiety (δ 2.90 ppm, triplet for CH2 adjacent to the ketone) .
  • IR : Peaks at ~1705 cm⁻¹ (C=O stretching of ester and ketone) and ~1265 cm⁻¹ (C-O ester) confirm functional groups .
  • Mass spectrometry : The molecular ion peak at m/z 158.19 (C8H14O3) aligns with its molecular weight .

Q. What are the typical applications of this compound in organic synthesis?

It serves as a precursor for:

  • Quinaldine derivatives : In the Pfitzinger reaction, it reacts with isatins (e.g., 5-bromoisatin) under catalytic conditions to yield substituted quinolines (87–90% yields) .
  • Furan carboxylates : Cyclization with propargylic carbonates generates ethyl 4-methyl-2-propyl-5-undecylfuran-3-carboxylate (85% yield) via tandem Claisen-Michael addition .

Advanced Research Questions

Q. How can stereoselective bioreduction of this compound be achieved, and what factors influence enantiomeric excess?

The enzyme EC 1.1.1.279 catalyzes the NADPH-dependent reduction of this compound to ethyl (S)-3-hydroxyhexanoate. Alternatively, Saccharomyces cerevisiae mediates enantioselective reduction to the (3S)-isomer. Key factors include:

  • Enzyme specificity : Substrate-binding pocket geometry dictates stereochemical outcomes .
  • Reaction conditions : pH (optimal ~7.0), temperature (25–30°C), and cofactor regeneration (e.g., glucose dehydrogenase for NADPH) enhance enantiomeric excess (>90% ee) .

Q. What explains contradictory reports on the enzymatic activity of this compound with oxidoreductases?

While EC 1.1.1.279 efficiently reduces this compound , Neurospora crassa carbonyl reductase (NcCR) shows no activity. This discrepancy arises from:

  • Substrate specificity : NcCR requires β-keto esters with shorter alkyl chains (e.g., ethyl acetoacetate) or cyclic structures, whereas this compound’s linear hexanoate chain hinders binding .
  • Steric effects : Bulkier substituents at the β-position may obstruct the enzyme’s active site .

Q. How can this compound be utilized in quorum sensing (QS) studies?

this compound derivatives, such as N-(3-oxohexanoyl)-homoserine lactone, act as autoinducers in Photobacterium fischeri. Synthetic analogs inhibit QS in Vibrio species by competitively binding LuxR-type receptors, disrupting bioluminescence pathways. However, this compound itself lacks inhibitory activity, highlighting the necessity of the homoserine lactone moiety for receptor interaction .

Q. What strategies improve the regioselectivity of this compound in multicomponent reactions?

In furan synthesis, regioselectivity is controlled by:

  • Catalysis : Lewis acids (e.g., TsOH) favor cyclization at the β-keto position .
  • Solvent polarity : Polar aprotic solvents (e.g., DMF) stabilize enolate intermediates, directing attack to the α-position .

Q. How does this compound’s reactivity compare to other β-keto esters in cross-coupling reactions?

this compound exhibits lower reactivity in palladium-catalyzed couplings compared to aryl-substituted β-keto esters (e.g., ethyl benzoylacetate). This is attributed to:

  • Electronic effects : The aliphatic chain lacks π-conjugation, reducing enolate stabilization.
  • Steric hindrance : Longer alkyl chains impede transmetalation steps .

Q. Methodological Considerations

Q. How should researchers address conflicting NMR data for this compound derivatives?

  • Referencing authentic spectra : Cross-check shifts with databases (e.g., NIST Chemistry WebBook) .
  • Decoupling experiments : Use 2D NMR (HSQC, HMBC) to resolve overlapping signals in complex mixtures (e.g., furan carboxylates) .

Q. What analytical techniques are critical for quantifying this compound in biological matrices?

  • GC-MS : Derivatization with BSTFA enhances volatility for trace detection .
  • HPLC : Reverse-phase C18 columns with UV detection at 210 nm (λmax for β-keto esters) provide reliable quantification .

Properties

IUPAC Name

ethyl 3-oxohexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O3/c1-3-5-7(9)6-8(10)11-4-2/h3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQWWVLVLVYYYDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)CC(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00186217
Record name Ethyl 3-oxohexanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00186217
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

colourless liquid with fruity, slightly fatty odour
Record name Ethyl 3-oxohexanoate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1109/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Boiling Point

104.00 °C. @ 22.00 mm Hg
Record name Ethyl 3-oxohexanoate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031307
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

slightly, slightly soluble in water; soluble in fat
Record name Ethyl 3-oxohexanoate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031307
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name Ethyl 3-oxohexanoate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1109/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.983-1.000 (20°)
Record name Ethyl 3-oxohexanoate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1109/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

3249-68-1
Record name Ethyl 3-oxohexanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3249-68-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 3-oxohexanoate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003249681
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethyl 3-oxohexanoate
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42868
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Ethyl 3-oxohexanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00186217
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl 3-oxohexanoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.019.851
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ETHYL 3-OXOHEXANOATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8Q1AHG710E
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Ethyl 3-oxohexanoate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031307
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods I

Procedure details

176 g of 2,2-dimethyl-4,6-dioxo-1,3-dioxane (Meldrum's acid) are dissolved in 550 ml of dichloromethane and 188 ml of pyridine; the mixture is cooled to 5° C. with a bath of water and ice and 133 ml of butyryl chloride are added dropwise. When the addition is complete, the mixture is stirred for three hours at room temperature. The solution is washed with a dilute solution of hydrochloric acid, dried over magnesium sulfate and evaporated under vacuum to give an oil. This oil is dissolved in 700 ml of ethanol and the mixture is refluxed for six hours. The ethanol is evaporated off under vacuum and the residue obtained is distilled to give 145.4 g of ethyl 3-oxohexanoate in the form of an oil.
Quantity
176 g
Type
reactant
Reaction Step One
Quantity
550 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
133 mL
Type
reactant
Reaction Step Two
Quantity
188 mL
Type
solvent
Reaction Step Three
Quantity
700 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

176 g of 2,2-dimethyl-4,6-dioxo-1,3-dioxane (Meldrum's acid) are dissolved in 550 ml of dichloromethane and 188 ml of pyridine. The mixture is cooled to 0° C. with a water/ice bath and 133 ml of butyryl chloride are added dropwise. When the addition is complete, the mixture is stirred for 3 hours at room temperature. The solution is washed with dilute hydrochloric acid solution, dried over magnesium sulphate and evaporated under vacuum to give an oil. This oil is dissolved in 700 ml of ethanol and the mixture is heated to reflux for 6 hours. The ethanol is evaporated off under vacuum and the residue obtained is distilled to give 145.4 g of ethyl 3-oxohexanoate in the form of a liquid of boiling point b.p.20 98°-100° C.
Quantity
176 g
Type
reactant
Reaction Step One
Quantity
550 mL
Type
solvent
Reaction Step One
Quantity
133 mL
Type
reactant
Reaction Step Two
Quantity
188 mL
Type
solvent
Reaction Step Three
Quantity
700 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods III

Procedure details

The 5-butyl-2,2-dimethyl-1,3-dioxane-4,6-dione thus obtained was allowed to reflux in ethanol for 2 hours, and then concentrated under reduced pressure. The resulting residue was purified using silica gel chromatography (developing solvent: n-hexane/ethyl acetate=8/2) to obtain the ethyl 3-oxohexanoate shown by the formula below.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 3-oxohexanoate
Reactant of Route 2
Reactant of Route 2
Ethyl 3-oxohexanoate
Reactant of Route 3
Reactant of Route 3
Ethyl 3-oxohexanoate
Reactant of Route 4
Reactant of Route 4
Ethyl 3-oxohexanoate
Reactant of Route 5
Reactant of Route 5
Ethyl 3-oxohexanoate
Reactant of Route 6
Ethyl 3-oxohexanoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.